Methyl 4-(1H-imidazole-1-carbonyl)benzoate
Description
Methyl 4-(1H-imidazole-1-carbonyl)benzoate is an organic compound featuring a benzoate ester backbone substituted at the para position with a carbonyl-linked imidazole moiety. This structure combines the aromaticity of the benzene ring, the hydrogen-bonding capacity of the ester group, and the heterocyclic reactivity of the imidazole ring. The compound is of interest in medicinal and materials chemistry due to the versatility of imidazole derivatives in biological interactions (e.g., enzyme inhibition) and coordination chemistry .
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
methyl 4-(imidazole-1-carbonyl)benzoate |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)10-4-2-9(3-5-10)11(15)14-7-6-13-8-14/h2-8H,1H3 |
InChI Key |
NETPLBLJSFFJOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Acylation via Benzoyl Chloride Intermediate
One common approach to prepare this compound involves the conversion of methyl 4-formylbenzoate to the corresponding benzoyl chloride, followed by reaction with imidazole or its derivatives.
Step 1: Conversion of methyl 4-formylbenzoate to methyl 4-chlorocarbonylbenzoate (benzoyl chloride intermediate) using thionyl chloride or similar chlorinating agents. This step generally proceeds with quantitative to high yield.
Step 2: Nucleophilic acyl substitution of the benzoyl chloride intermediate with 1H-imidazole or substituted imidazoles in an aprotic solvent such as chloroform or dichloromethane. The reaction typically requires a base such as triethylamine to scavenge HCl formed during the reaction.
Yields: Moderate to good yields (20–60%) have been reported depending on the amine nucleophile and reaction conditions.
Purification: Column chromatography or recrystallization is used to isolate the pure amide product.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Benzoyl Chloride Acylation | Acid chloride formation + amide coupling | Room temp to reflux; base present | 20–60% | Well-established; versatile | Requires handling acid chlorides |
| Reductive Amination | Aldehyde + amine + reducing agent | Room temp; mild conditions | 80–95% | High yield; mild conditions | Requires reducing agents |
| Direct Alkylation with Bromide | N-alkylation of imidazole with bromide | Basic conditions | Moderate | Direct method | Regioisomer formation; separation needed |
| Transesterification/Esterification | Hydrolysis + esterification or transesterification | 20–100 °C; 0.5–72 h | High purity | Alternative ester formation | Longer reaction times |
Research Findings and Notes
The benzoyl chloride intermediate method is widely used for preparing this compound derivatives due to its straightforward mechanism and adaptability to various substituted imidazoles.
Reductive amination offers a high-yielding, mild alternative, especially useful when the aldehyde functionality is present on the benzoate moiety.
Direct alkylation methods require careful control and purification due to regioselectivity challenges, which can complicate scale-up.
Transesterification and esterification methods, though less commonly applied directly to this compound, provide routes to high-purity esters and can be integrated into multi-step syntheses involving imidazole carboxylates.
Purification techniques such as recrystallization and column chromatography are essential to obtain high-purity products (95–99% purity by HPLC reported).
Spectroscopic characterization (1H NMR, 13C NMR, HRMS) is routinely employed to confirm structure and purity.
Chemical Reactions Analysis
Methyl 4-(1H-imidazole-1-carbonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the imidazole ring or the ester group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the benzoate moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(1H-imidazole-1-carbonyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(1H-imidazole-1-carbonyl)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways . This binding can lead to the inhibition or activation of certain enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Imidazole-Benzoate Linkages
a) Methyl 4-(1H-imidazol-1-yl)benzoate (CAS 167487-83-4)
- Structural Differences : Lacks the carbonyl group between the imidazole and benzoate, resulting in a direct C–N bond.
- Synthesis : Prepared via nucleophilic substitution or coupling reactions, as seen in analogues from (e.g., C1–C7) .
b) Ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate (CAS 101184-08-1)
- Structural Differences: Replaces the imidazole-carbonyl unit with a methylene-linked phenylamino group.
Quinoline-Piperazine-Benzoate Derivatives (C1–C7)**
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) from feature:
- Structural Differences: A quinoline ring and piperazine linker instead of imidazole.
- Functional Impact: The extended conjugation of quinoline enhances UV absorption properties, while the piperazine linker improves solubility and flexibility, critical for drug-receptor interactions .
- Synthesis : Prepared via multi-step coupling reactions, crystallized in ethyl acetate to yield stable solids .
4-Hydroxybenzoic acid–1H-imidazole (1/1)
Table 1: Key Comparative Data
Electronic and Reactivity Comparisons
- Electron-Withdrawing Effects: The carbonyl group in this compound polarizes the imidazole ring, enhancing electrophilic substitution reactivity at the imidazole C-2/C-4 positions compared to non-carbonyl analogues .
- Solubility : Piperazine-containing derivatives (C1–C7) exhibit higher aqueous solubility due to the basic nitrogen atoms, whereas the title compound’s ester group limits solubility in polar solvents .
Biological Activity
Methyl 4-(1H-imidazole-1-carbonyl)benzoate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 202.21 g/mol. The compound consists of a benzoate moiety linked to an imidazole ring via a carbonyl group, which enhances its reactivity and biological interactions .
Biological Activities
Antimicrobial and Antifungal Properties
Studies have demonstrated that this compound exhibits notable antimicrobial and antifungal properties. The imidazole moiety is particularly known for its ability to disrupt fungal cell membranes, making this compound a candidate for further development as an antifungal agent .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Its structure allows it to interact with various biological targets, including metal ions, which can lead to inhibition of enzyme activity. This property suggests potential applications in developing drugs targeting specific enzymes involved in disease processes .
Receptor Modulation
this compound may also act as a receptor modulator, influencing the activity of certain receptors in the body. This modulation can result in various physiological effects, which are currently being explored in preclinical studies .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, enhancing its ability to inhibit enzymes that require metal cofactors for activity.
- Receptor Binding : The compound's structure allows it to bind to specific receptors, potentially altering their activity and leading to therapeutic effects .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and key features of compounds related to this compound:
| Compound Name | Similarity | Key Features |
|---|---|---|
| Methyl 4-(1H-imidazol-1-yl)benzoate | 0.90 | Contains an imidazole ring directly attached to benzoate. |
| Ethyl 2-(1H-imidazol-1-yl)benzoate | 0.90 | Similar structure with an ethyl group instead of methyl. |
| 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid | 0.80 | Contains a carboxylic acid group along with the imidazole. |
| 4-(1H-Imidazol-1-yl)benzaldehyde | 0.79 | Features an aldehyde group instead of a benzoate. |
These compounds share structural characteristics that may influence their biological activities, but this compound's unique substitution pattern imparts distinct properties that warrant further investigation .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Activity : In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties. For example, related compounds have demonstrated IC50 values ranging from to , suggesting significant potency against specific cancer types .
- Mechanistic Insights : Research indicates that compounds similar to this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins . This mechanism is crucial for developing effective cancer therapies.
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 4-(1H-imidazole-1-carbonyl)benzoate?
A multi-step approach is typically employed, involving condensation reactions and functional group transformations. For example, analogous imidazole esters are synthesized via:
- Step 1 : Formation of a benzimidazole-thiol intermediate (e.g., reacting o-phenylenediamine with CS₂/KOH in ethanol) .
- Step 2 : Hydrazine hydrate treatment to generate hydrazinyl derivatives, followed by condensation with carbonyl compounds (e.g., aldehydes/ketones) under acidic conditions .
- Step 3 : Esterification or acylation to introduce the methyl benzoate group. Characterization via IR (e.g., S-H stretch at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) and ¹H-NMR (δ 10.93–12.31 for imidazole protons) is critical .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and imidazole N-H stretches (~3400 cm⁻¹) .
- ¹H/¹³C-NMR : Key for resolving aromatic protons (δ 6.5–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Benzimidazole carbons appear at δ 115–151 ppm .
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., m/z 246.1 for [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) improve understanding of this compound’s electronic properties?
Hybrid functionals like B3LYP (incorporating exact exchange terms) are recommended for accurate thermochemical predictions. For example, Becke’s 1993 study demonstrated <2.4 kcal/mol deviation in atomization energies when combining gradient corrections and exact exchange . Apply DFT to map HOMO/LUMO orbitals, electrostatic potentials, and charge distribution for reactivity insights.
Q. What challenges arise in crystallographic analysis of imidazole derivatives, and how are they resolved?
- Twinned Data : SHELXL’s robust refinement algorithms handle high-resolution or twinned datasets, common in imidazole crystals due to symmetry ambiguities .
- Hydrogen Bonding Networks : Use SHELXPRO to model complex interactions, such as N-H···O=C motifs observed in 4-hydroxybenzoic acid–imidazole cocrystals .
Q. How do synthetic yields vary under different catalytic conditions, and how can contradictions be resolved?
- Catalyst Selection : MnO₂ in CH₂Cl₂ achieves 85% yield for imidazole aldehydes, while Ru complexes (e.g., Ru(bpp)(pydic)) require precise temperature control (50°C, 5.5 hrs) for ~70% efficiency .
- Data Contradictions : Cross-validate using elemental analysis (±0.4% deviation) and orthogonal techniques (e.g., HPLC purity vs. NMR integration) .
Q. What strategies are effective for designing bioactive derivatives of this compound?
- Piperazine Linkers : Incorporate piperazine moieties via ester coupling (e.g., methyl 4-(4-(quinoline-carbonyl)piperazinyl)benzoate derivatives) to enhance pharmacokinetics .
- Reductive Amination : Use NaBH₃CN with aldehydes to modify the imidazole ring, as demonstrated in benzimidazole-ethanol syntheses .
Methodological Best Practices
Q. How to address stability issues during hydrolysis of the ester group?
- pH Control : Perform reactions in anhydrous solvents (e.g., THF) with catalytic acid/base to prevent premature hydrolysis.
- Protecting Groups : Temporarily shield reactive sites using Fmoc (e.g., 4-(Fmoc-amino)-1-methyl-imidazole-2-carboxylic acid) .
Q. What computational tools predict log P and solubility for pharmacological profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
